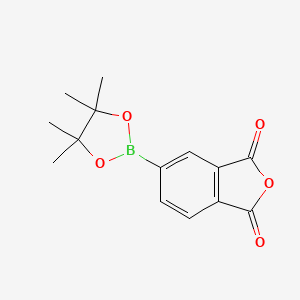

Phthalic anhydride-4-boronic acid pinacol ester

Description

BenchChem offers high-quality Phthalic anhydride-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalic anhydride-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO5/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)12(17)18-11(9)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHKYHKEHKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675346 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849677-21-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Phthalic Anhydride-4-Boronic Acid Pinacol Ester

Abstract

This comprehensive technical guide details the synthesis, purification, and characterization of Phthalic Anhydride-4-Boronic Acid Pinacol Ester, a valuable reagent in organic synthesis and drug discovery. This document provides a robust framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental decisions. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields of the target compound.

Introduction: The Significance of Arylboronic Esters

Arylboronic acids and their corresponding esters are indispensable tools in modern synthetic chemistry, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex organic molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the various forms of organoboron reagents, pinacol esters have gained significant prominence owing to their enhanced stability compared to free boronic acids.[3] They are less susceptible to degradation pathways such as protodeboronation and oxidation, which allows for longer storage and broader applicability under diverse reaction conditions.[3]

Phthalic anhydride-4-boronic acid pinacol ester, in particular, is a versatile building block. The anhydride functionality provides a reactive handle for further chemical transformations, while the boronic ester enables its participation in cross-coupling reactions. This dual functionality makes it a valuable intermediate for the synthesis of complex aromatic systems.

Synthetic Strategy: The Miyaura Borylation

The most efficient and widely adopted method for the synthesis of arylboronic acid pinacol esters is the Palladium-catalyzed Miyaura borylation reaction.[1][4][5] This reaction involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[4][5] This method is celebrated for its mild reaction conditions and excellent functional group tolerance, making it a superior choice over traditional methods that often rely on highly reactive and less selective organolithium or Grignard reagents.[5]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Miyaura borylation is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromophthalic anhydride) to form a Pd(II) species.

-

Transmetalation: The diboron reagent, activated by the base, transfers a boryl group to the palladium center, displacing the halide. The choice of a mild base, such as potassium acetate (KOAc), is critical to prevent the competing Suzuki coupling of the newly formed product.[4]

-

Reductive Elimination: The desired arylboronic acid pinacol ester is released from the palladium complex, regenerating the active Pd(0) catalyst and completing the cycle.

Figure 1: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, validated protocol for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Bromophthalic anhydride | C₈H₃BrO₃ | 227.01 | 1.00 g | 4.41 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.34 g | 5.29 | Boron Source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 0.108 g | 0.148 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.29 g | 13.2 | Base |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |

Reaction Setup and Procedure

Figure 2: Experimental workflow for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester.

-

Reaction Assembly: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromophthalic anhydride (1.00 g, 4.41 mmol), bis(pinacolato)diboron (1.34 g, 5.29 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.108 g, 0.148 mmol), and potassium acetate (1.29 g, 13.2 mmol).

-

Solvent Addition and Degassing: Add 1,4-dioxane (20 mL) to the flask. It is crucial to use an anhydrous solvent to prevent hydrolysis of the boronic ester. The reaction mixture should be thoroughly degassed by bubbling argon through the solution for at least 15 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C under an inert atmosphere (argon or nitrogen). The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine to remove the potassium salts and any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Addressing the Challenges of Boronic Esters

The purification of boronic acid pinacol esters by silica gel chromatography can be challenging due to the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the silica surface.[6] This can lead to significant product loss through strong adsorption or hydrolysis of the ester back to the more polar boronic acid.[6]

To mitigate these issues, a modified chromatographic method is highly recommended.[7][8][9]

Boric Acid Impregnated Silica Gel

Treating the silica gel with boric acid can effectively suppress the undesired over-adsorption of the pinacol ester, leading to a much-improved recovery of the product.[7][8][9]

Preparation of Boric Acid Impregnated Silica Gel:

-

Create a slurry of silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).

-

Gently agitate the slurry for approximately one hour.

-

Remove the solvent by filtration.

-

Wash the treated silica gel with fresh ethanol.

-

Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours before use.[7]

Column Chromatography Procedure

-

Pack a chromatography column with the prepared boric acid-impregnated silica gel.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the impurities, but a starting point of 5-10% ethyl acetate is often effective.

-

Collect the fractions containing the desired product, as identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Phthalic anhydride-4-boronic acid pinacol ester as a white to off-white solid.

Characterization and Validation

The identity and purity of the synthesized Phthalic anhydride-4-boronic acid pinacol ester should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The characteristic singlet for the twelve protons of the pinacol methyl groups is expected around δ 1.3 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product. The expected molecular formula is C₁₄H₁₅BO₅ with a molecular weight of 274.08 g/mol .[10][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic anhydride C=O stretching frequencies.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Conclusion: A Robust and Reliable Synthetic Route

The Miyaura borylation provides a highly effective and reliable method for the synthesis of Phthalic anhydride-4-boronic acid pinacol ester. By understanding the underlying reaction mechanism and employing the specialized purification techniques outlined in this guide, researchers can consistently obtain high yields of this valuable synthetic intermediate. The protocols and insights provided herein are intended to empower scientists in their pursuit of novel chemical entities with applications spanning from fundamental research to drug discovery and development.

References

-

Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. [Link]

-

Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

Murata, M., Oyama, T., Watanabe, S., & Masuda, Y. (2000). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 65(1), 164-168. [Link]

-

Kubota, K., & Ito, H. (2016). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 12, 2639-2645. [Link]

-

Li, J., et al. (2017). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 7(59), 37356-37361. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 10(15), 3287-3290. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Hitosugi, S., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

-

PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N -Heterocyclic Carbene (NHC) Catalyst. [Link]

-

Organic Syntheses. (n.d.). Boronic esters. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

Dinulescu, I. G., et al. (n.d.). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. [Link]

-

SCBIO. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. [Link]

-

ResearchGate. (n.d.). Development of Catalytic Reactions Using Bis(pinacolato)diboron and Their Applications to Syntheses of Pharmaceuticals and Luminescent Dyes. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

-

Takagi, J., et al. (2002). Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. Journal of the American Chemical Society, 124(27), 8001-8006. [Link]

- Vidalin, H. J., & Bryant, D. R. (1998). Preparation of plasticizer esters from phthalic anhydride residue.

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]

Sources

- 1. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

An In-depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester (CAS No. 849677-21-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Phthalic anhydride-4-boronic acid pinacol ester (CAS No. 849677-21-0), a bifunctional synthetic intermediate with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in peer-reviewed synthetic literature, its value can be extrapolated from the well-established reactivity of its constituent functional moieties: the phthalic anhydride and the boronic acid pinacol ester. This guide will deconstruct the synthetic utility of each functional group, providing a framework for its application in drug discovery and complex molecule synthesis. We will explore its physicochemical properties, prospective reaction schemes, and detailed, albeit illustrative, experimental protocols.

Introduction: A Molecule of Untapped Potential

Phthalic anhydride-4-boronic acid pinacol ester, systematically named 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione, is a unique chemical entity that marries two highly valuable functional groups in a single scaffold.[1][2] The phthalic anhydride moiety is a cornerstone in the synthesis of a wide array of dyes, polymers, and pharmaceuticals, most notably phthalimide-containing drugs.[3][4] Concurrently, the boronic acid pinacol ester is a Nobel Prize-winning functional group, indispensable for the construction of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a staple in modern drug discovery.[5]

The strategic placement of these two functionalities on a benzene ring presents a versatile building block for the synthesis of novel and complex molecular architectures. This guide will serve as a theoretical and practical resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The table below summarizes the key properties of Phthalic anhydride-4-boronic acid pinacol ester.

| Property | Value | Source |

| CAS Number | 849677-21-0 | [1][2] |

| Molecular Formula | C₁₄H₁₅BO₅ | [1][2] |

| Molecular Weight | 274.08 g/mol | [1][2] |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [2] |

| Appearance | Off-white to white powder/solid | N/A |

| Purity | ≥98% (typical) | [1] |

| Storage | Store in a cool, dry place. Sensitive to moisture. | N/A |

Synthetic Utility and Reaction Mechanisms

The synthetic potential of Phthalic anhydride-4-boronic acid pinacol ester stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise functionalization, enabling the construction of complex molecules with high precision.

The Phthalic Anhydride Moiety: A Gateway to Phthalimides

The phthalic anhydride group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary amines to form phthalimides. This reaction is a cornerstone of the Gabriel synthesis of primary amines and is instrumental in the synthesis of numerous pharmaceutical agents.

The reaction proceeds via a two-step mechanism:

-

Ring-opening: The primary amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate.

-

Cyclization-dehydration: Upon heating, the phthalamic acid undergoes intramolecular cyclization and dehydration to yield the stable N-substituted phthalimide.

This functionality can be used to introduce a phthalimide moiety into a molecule, which is a common scaffold in medicinal chemistry, or as a protecting group for primary amines.

The Boronic Acid Pinacol Ester: A Linchpin for C-C Bond Formation

The boronic acid pinacol ester is a key participant in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. This reaction is celebrated for its mild conditions, high functional group tolerance, and broad substrate scope, making it a workhorse in pharmaceutical synthesis.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Prospective Synthetic Application and Experimental Protocol

While no specific synthetic applications of Phthalic anhydride-4-boronic acid pinacol ester are currently reported in the literature, its bifunctional nature makes it an attractive starting material for the synthesis of complex, polyfunctional molecules. Below is a prospective reaction scheme illustrating its potential use, followed by a detailed, representative experimental protocol for the Suzuki-Miyaura coupling step.

Hypothetical Synthesis of a Bifunctional Scaffold

In this hypothetical scheme, Phthalic anhydride-4-boronic acid pinacol ester is first subjected to a Suzuki-Miyaura coupling with a substituted aryl bromide to form a biaryl phthalic anhydride. This intermediate is then reacted with a primary amine to yield a complex phthalimide derivative, a scaffold that could be further elaborated in a drug discovery program.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

The following is a representative protocol for the Suzuki-Miyaura coupling of Phthalic anhydride-4-boronic acid pinacol ester with a generic aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.

Materials:

-

Phthalic anhydride-4-boronic acid pinacol ester (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Phthalic anhydride-4-boronic acid pinacol ester, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phthalic anhydride.

Conclusion and Future Outlook

Phthalic anhydride-4-boronic acid pinacol ester is a promising, yet underutilized, synthetic building block. Its bifunctional nature allows for the sequential and controlled introduction of two distinct and synthetically valuable moieties. The principles outlined in this guide, based on the well-established chemistries of phthalic anhydrides and boronic esters, provide a solid foundation for the application of this reagent in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. It is anticipated that as the demand for complex and diverse molecular scaffolds grows, the utility of such bifunctional reagents will become increasingly apparent to the synthetic chemistry community.

References

-

Fine Chemical Intermediates; Phthalic Anhydride: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Available at: [Link]

-

Phthalic anhydride: Significance and symbolism. (2025). Available at: [Link]

-

BoronPharm. 274-07-7 | Benzo[3][4][6]dioxaborole. Available at: [Link]

-

BoronPharm. 78600-33-6 | 3-Bromo Triphenylamine. Available at: [Link]

-

LookChem. Cas 86-90-8,4-Bromophthalic anhydride. Available at: [Link]

-

Chemexper. 849677-21-0 PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER. Available at: [Link]

-

PubChem. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761. Available at: [Link]

-

Organic Syntheses. boronic esters. Available at: [Link]

-

The Role of Boronic Acids and Esters in Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one. Available at: [Link]

-

BOC Sciences. (Page 371) @ ChemBuyersGuide.com, Inc. Available at: [Link]

Sources

An In-Depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive overview of Phthalic Anhydride-4-Boronic Acid Pinacol Ester, a key bifunctional reagent in modern organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores its synthesis, characterization, and critical applications in the fields of pharmaceutical research and materials science. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, protocol validation, and the mechanistic basis for its utility in complex molecular construction.

Core Compound Identification and Properties

Phthalic anhydride-4-boronic acid pinacol ester, systematically named 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione, is a bifunctional organic compound.[1] It integrates two highly valuable functional groups: a reactive phthalic anhydride moiety and a stable boronic acid pinacol ester. This unique combination makes it a versatile building block for the synthesis of complex molecules.

Physicochemical Data Summary

The fundamental properties of this reagent are crucial for its application in quantitative synthesis and analysis. The molecular weight dictates stoichiometric calculations, while its physical state and solubility influence reaction setup and purification strategies.

| Property | Value | Source |

| Molecular Weight | 274.08 g/mol | PubChem[2], Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₄H₁₅BO₅ | PubChem[2], Santa Cruz Biotechnology[1] |

| CAS Number | 849677-21-0 | Santa Cruz Biotechnology[1], ChemicalBook[3] |

| Appearance | White to off-white solid | (General knowledge for similar compounds) |

| Purity | Typically ≥97-98% | Santa Cruz Biotechnology[1] |

| Predicted Boiling Point | 427.8 ± 28.0 °C | ChemicalBook[3] |

The pinacol group provides significant steric hindrance around the boron atom, which enhances the ester's stability compared to the corresponding free boronic acid.[4] This protection makes the compound less susceptible to degradation pathways like protodeboronation and oxidation, rendering it ideal for storage and use in a wide range of reaction conditions.[4]

Synthesis and Mechanistic Considerations

The synthesis of aryl boronic esters like Phthalic anhydride-4-boronic acid pinacol ester typically involves the borylation of an appropriate aryl halide or triflate. A common and effective method is the palladium-catalyzed Miyaura borylation reaction.

Generalized Synthesis Workflow

The logical flow for synthesizing this target molecule starts with a halogenated phthalic anhydride derivative, which undergoes a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂).

Caption: Generalized workflow for Miyaura borylation synthesis.

Expertise & Causality: The choice of a palladium catalyst with a specific ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical. This ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle efficiently, specifically the oxidative addition and reductive elimination steps. The base (e.g., potassium acetate) is not merely a pH modifier; it is essential for the transmetalation step, where the boronate species is transferred to the palladium center.

Key Applications in Research and Development

The dual functionality of this molecule is the cornerstone of its utility. The boronic ester serves as a handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling, while the anhydride is available for nucleophilic attack to form amides, esters, and imides.[5][6][7]

Application in Suzuki-Miyaura Cross-Coupling

Boronic acid pinacol esters are indispensable reagents in Suzuki-Miyaura coupling reactions, a powerful method for forming C-C bonds.[4][5] This reaction is a cornerstone of modern drug discovery, enabling the assembly of complex molecular scaffolds from smaller, readily available fragments.

Protocol Insight: When using Phthalic anhydride-4-boronic acid pinacol ester in a Suzuki coupling, the reaction must be designed to be chemoselective. The palladium-catalyzed coupling at the boronic ester site is typically performed under conditions that do not readily open the anhydride ring. This is achievable with careful selection of a non-nucleophilic base and aprotic solvents.

Use as a Bifunctional Linker

The anhydride group can be readily opened by nucleophiles such as amines or alcohols. This allows the molecule to be incorporated into larger structures, such as polymers or drug conjugates, acting as a linker.

Experimental Workflow: Conjugation

-

Step 1 (Suzuki Coupling): Couple a molecule of interest (R¹-X, where X is a halide) to the boronic ester of Phthalic anhydride-4-boronic acid pinacol ester.

-

Step 2 (Purification): Isolate the functionalized phthalic anhydride intermediate.

-

Step 3 (Conjugation): React the intermediate with a second molecule containing a nucleophilic group (R²-NH₂ or R²-OH) to open the anhydride ring and form a stable amide or ester linkage.

This sequential approach allows for the controlled and directional assembly of complex architectures.

Quality Control and Characterization

Ensuring the purity and identity of Phthalic anhydride-4-boronic acid pinacol ester is critical for reproducible experimental outcomes. The molecular weight is a primary parameter confirmed by mass spectrometry.

Analytical Techniques

-

Mass Spectrometry (MS): Used to confirm the molecular weight (274.08 g/mol ) and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Confirms the chemical structure. The ¹H NMR will show characteristic peaks for the aromatic protons, and a distinct singlet for the 12 protons of the two methyl groups on the pinacol moiety.

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity. A significant challenge in the HPLC analysis of boronic esters is their susceptibility to on-column hydrolysis to the corresponding boronic acid.[8][9][10]

Self-Validating Protocol: Purity Analysis via RP-HPLC

To mitigate on-column hydrolysis, a validated Reverse-Phase (RP)-HPLC method is essential.

Protocol:

-

Column Selection: Use a column with low residual silanol activity (e.g., Waters XTerra MS C18) to minimize acid-catalyzed hydrolysis.[9][10]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water without acidic modifiers (like formic or trifluoroacetic acid) is recommended. Highly basic mobile phases (pH > 12) have also been shown to stabilize certain pinacolboronate esters.[8]

-

Diluent: Prepare samples in a non-aqueous, aprotic solvent such as acetonitrile or a mixture of acetonitrile and methylene chloride to prevent premature hydrolysis before injection.[8]

-

Detection: UV detection at a wavelength appropriate for the aromatic system (e.g., 254 nm).

-

Validation: The method is validated by observing a single, sharp peak for the ester with minimal to no peak corresponding to the hydrolyzed boronic acid. Spiking the sample with the corresponding boronic acid can confirm the retention time of the potential hydrolytic impurity.

Caption: Logic diagram for a self-validating RP-HPLC purity test.

Conclusion

Phthalic anhydride-4-boronic acid pinacol ester is a high-value reagent whose utility is derived directly from its precise molecular weight and bifunctional structure. Its stability, conferred by the pinacol protecting group, allows for its effective use in sequential, chemoselective reactions that are fundamental to modern drug discovery and materials science. A thorough understanding of its properties and the adoption of validated analytical protocols are paramount to harnessing its full synthetic potential.

References

-

Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 . PubChem, National Center for Biotechnology Information. [Link]

-

Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators . Sourcing-China. [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters . PubMed, National Library of Medicine. [Link]

-

Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. [Link]

-

Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Taylor & Francis Online. [Link]

-

Phthalic anhydride . Wikipedia. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER | 849677-21-0 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Applications of Phthalic anhydride_Chemicalbook [chemicalbook.com]

- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Phthalic anhydride-4-boronic acid pinacol ester structure and nomenclature

An In-Depth Technical Guide to Phthalic Anhydride-4-Boronic Acid Pinacol Ester: Structure, Synthesis, and Applications

Abstract

Phthalic anhydride-4-boronic acid pinacol ester is a versatile bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive technical overview of its structure, nomenclature, physicochemical properties, and synthesis. Furthermore, it delves into its primary application as a building block in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations, highlighting its utility in the development of complex organic molecules and active pharmaceutical ingredients. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Nomenclature and Molecular Structure

The compound's utility stems from the orthogonal reactivity of its two key functional groups: a phthalic anhydride moiety and a boronic acid pinacol ester. This unique arrangement allows for sequential and controlled chemical modifications.

Chemical Identifiers

A clear and unambiguous identification is critical for scientific communication and procurement. The key identifiers for this compound are summarized below.

| Identifier | Value |

| Common Name | Phthalic anhydride-4-boronic acid pinacol ester |

| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione[1] |

| Alternate Names | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isobenzofuran-1,3-dione[1][2]; 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione[2][3] |

| CAS Number | 849677-21-0[1][2][3] |

Structural Elucidation

The molecule integrates two distinct reactive centers onto a central benzene ring:

-

Phthalic Anhydride: This functional group is susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, leading to ring-opening and the formation of phthalate monoesters or phthalamic acids. This reactivity is foundational to its use in polymer chemistry and as a linker.[4]

-

Boronic Acid Pinacol Ester: This group is a stable, versatile, and widely used precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] The pinacol ester provides enhanced stability against hydrolysis and oxidation compared to the free boronic acid, allowing for easier purification and handling under benchtop conditions.[7]

Molecular Visualization

The 2D structure of the molecule highlights the spatial relationship between the functional groups.

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experiments, ensuring safe handling, and predicting behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅BO₅ | PubChem[1], Santa Cruz Biotechnology[2][3] |

| Molecular Weight | 274.08 g/mol | PubChem[1], Santa Cruz Biotechnology[2][3] |

| Appearance | White to off-white crystalline powder | (Typical for this class of compounds) |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF, DMSO) | (Inferred from common reaction conditions) |

| Stability | The pinacol ester provides good thermal and hydrolytic stability | Royal Society of Chemistry[7] |

Synthesis and Mechanistic Insights

The synthesis of aryl boronic esters is a well-established field in organic chemistry. The most common and reliable method for preparing Phthalic anhydride-4-boronic acid pinacol ester is the palladium-catalyzed Miyaura borylation reaction.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol describes the synthesis starting from 4-bromophthalic anhydride. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and purity.

Workflow Diagram:

Sources

- 1. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. nbinno.com [nbinno.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

IUPAC name for Phthalic anhydride-4-boronic acid pinacol ester

An In-Depth Technical Guide to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione

Abstract

This technical guide provides a comprehensive overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione, a bifunctional reagent of significant interest in modern organic synthesis and medicinal chemistry. Commonly known as Phthalic anhydride-4-boronic acid pinacol ester, this compound uniquely combines the reactivity of a cyclic anhydride with the versatile cross-coupling capabilities of a boronic acid pinacol ester. This document details its formal nomenclature, physicochemical properties, synthetic pathways, and core applications, with a particular focus on its role as a building block in the construction of complex molecular architectures. Furthermore, it provides field-proven protocols, handling guidelines, and the mechanistic rationale behind its use, serving as an essential resource for professionals in chemical research and development.

Chemical Nomenclature and Structural Analysis

The precise identification of a chemical entity is foundational to scientific rigor. While commonly referred to by its descriptive name, "Phthalic anhydride-4-boronic acid pinacol ester," the formal IUPAC nomenclature provides an unambiguous structural definition.

-

IUPAC Name: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione[1].

-

Synonyms: Phthalic anhydride-4-boronic acid pinacol ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione[2][3].

The molecule's structure features two key functional domains:

-

The Isobenzofuran-1,3-dione Core: This cyclic anhydride moiety is a derivative of phthalic anhydride. It is a powerful electrophile, susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, making it a valuable synthon for introducing phthalimide or related structures.

-

The Dioxaborolane Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group is a stable, versatile functional group essential for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the strategic formation of carbon-carbon bonds, a cornerstone of modern drug discovery and materials science[5].

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its effective use in experimental design. The data below has been consolidated from chemical databases and supplier specifications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅BO₅ | [1][2] |

| Molecular Weight | 274.08 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Purity | Typically ≥95% or ≥98% | [2][6] |

| Solubility | Soluble in many organic solvents such as THF, Dioxane, DMF, and DMSO. Hydrolyzes in water. | |

| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. Protect from moisture. | [7][8] |

Synthesis and Mechanistic Considerations

The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione typically proceeds via a palladium-catalyzed borylation reaction, most commonly the Miyaura borylation.

General Synthetic Pathway: The most common precursor is a halogenated phthalic anhydride, such as 4-bromo- or 4-iodoisobenzofuran-1,3-dione. This substrate undergoes a cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a suitable base.

-

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(dppf)Cl₂): The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium species and promoting high reaction efficiency.

-

Base (e.g., Potassium Acetate, KOAc): The base is required to activate the diboron reagent and facilitate the crucial transmetalation step within the catalytic cycle. KOAc is often preferred due to its moderate basicity, which minimizes side reactions.

-

Solvent (e.g., Dioxane, DMF): Anhydrous, polar aprotic solvents are used to ensure all reactants remain in solution and to prevent the premature hydrolysis of the boronic ester product.

-

Caption: General workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The bifunctional nature of this reagent makes it a powerful tool for building molecular complexity.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of the boronic ester moiety is in Suzuki-Miyaura cross-coupling. It can be coupled with a wide range of aryl or vinyl halides/triflates to form a new carbon-carbon bond. This is a foundational reaction in the synthesis of pharmaceuticals and organic electronic materials.

-

Expert Insight: The boronic ester provides a stable, easy-to-handle source of a nucleophilic carbon, while the anhydride remains largely unreactive under typical Suzuki conditions, allowing for selective C-C bond formation. This orthogonality is key to its utility.

Caption: Application in a representative Suzuki-Miyaura coupling.

Derivatization via the Anhydride Moiety

Following a Suzuki coupling or as an independent step, the anhydride can be opened by various nucleophiles.

-

Reaction with Amines: Forms a phthalic acid monoamide, which can then be cyclized (often via heating) to form a substituted phthalimide. Phthalimides are privileged structures in medicinal chemistry.

-

Reaction with Alcohols: Forms a mono-ester, providing a handle for further functionalization or for tuning solubility and pharmacokinetic properties.

This dual reactivity allows for the synthesis of complex, polyfunctional molecules, such as those used in the development of melanocortin receptor agonists or novel heterocyclic systems[9][10].

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione with an aryl bromide.

Objective: To synthesize a 4-aryl phthalic anhydride derivative.

Materials:

-

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione (1.0 equiv)

-

Aryl Bromide (Ar-Br) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-Dioxane and Water (e.g., 4:1 ratio)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione, the aryl bromide, Pd(dppf)Cl₂, and the base.

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via cannula or syringe.

-

Rationale: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Rationale: Chromatography is essential to remove the catalyst residue, unreacted starting materials, and any side products, ensuring the isolation of a pure compound.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Handling, Storage, and Safety

Safe handling is paramount when working with reactive chemical reagents.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.

-

Handling Precautions: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust[11][12]. Avoid contact with skin and eyes[7]. Prevent dust formation, as fine dust dispersed in air may be combustible[13].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and moisture[8][11]. The boronic ester is sensitive to hydrolysis.

-

Hazard Identification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[14]. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Conclusion

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione is a high-value synthetic building block that provides chemists with a reliable and versatile tool. Its orthogonal reactive sites—the boronic ester for C-C bond formation and the anhydride for nucleophilic derivatization—enable the streamlined synthesis of complex molecules. A firm grasp of its properties, synthetic access, and reactivity is essential for leveraging its full potential in the design and development of novel pharmaceuticals and functional materials.

References

-

Title: Phthalic anhydride-4-boronic acid pinacol ester Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Phthalic Anhydride (PA) Source: Chemius URL: [Link]

-

Title: Principles of handling and storing phthalic anhydride Source: Ideh Gostar Moheb Baspar URL: [Link]

-

Title: PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER Source: AHH Chemical Co., Ltd URL: [Link]

-

Title: 2-(Dibenzo[b,d]furan-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane Source: Organic Syntheses URL: [Link]

-

Title: Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists Source: PubMed, National Library of Medicine URL: [Link]

-

Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones Source: MDPI URL: [Link]

Sources

- 1. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 849677-21-0 PHTHALIC ANHYDRIDE-4-BORONIC ACID PINACOL ESTER [chemsigma.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 849677-21-0 Phthalic anhydride-4-boronic acid pinacol ester AKSci 6742DG [aksci.com]

- 7. Mobile [my.chemius.net]

- 8. mohebbaspar.com [mohebbaspar.com]

- 9. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones | MDPI [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. westliberty.edu [westliberty.edu]

- 14. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran | C18H19BO3 | CID 60146103 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of Phthalic Anhydride-4-Boronic Acid Pinacol Ester

Introduction: A Bifunctional Reagent Demanding Precision

Phthalic anhydride-4-boronic acid pinacol ester is a valuable bifunctional molecule in modern organic synthesis and drug discovery.[1][2][3] Its structure incorporates two highly versatile and reactive moieties: a cyclic anhydride and a boronic acid pinacol ester. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful building block for complex molecular architectures. However, the very features that make this reagent so useful also present significant challenges regarding its stability and storage. Both the anhydride and the boronic ester functionalities are susceptible to degradation, primarily through hydrolysis.

This guide provides an in-depth analysis of the stability profile of Phthalic anhydride-4-boronic acid pinacol ester. It outlines the primary degradation pathways and offers field-proven protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring the reagent's integrity, which is paramount for achieving reproducible and successful experimental outcomes in research and development settings.

Chemical & Physical Properties

A foundational understanding of the reagent's properties is essential for its correct handling.

| Property | Value | Source |

| Chemical Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-benzofuran-1,3-dione | [4] |

| Alternate Names | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-isobenzofurandione | [5] |

| CAS Number | 849677-21-0 | [4][5] |

| Molecular Formula | C₁₄H₁₅BO₅ | [4][5] |

| Molecular Weight | 274.08 g/mol | [4][5] |

Core Stability Challenges: A Tale of Two Moieties

The principal threat to the integrity of Phthalic anhydride-4-boronic acid pinacol ester is its sensitivity to environmental factors, which can initiate distinct degradation pathways for each of its functional groups.

Hydrolytic Instability: The Primary Degradation Pathway

Both the anhydride ring and the boronic acid pinacol ester are highly susceptible to hydrolysis. This is, by far, the most significant and immediate stability concern.

-

Anhydride Hydrolysis: In the presence of water, the phthalic anhydride ring will undergo nucleophilic attack, leading to ring-opening and the formation of the corresponding dicarboxylic acid. This reaction converts the reactive acylating agent into a significantly less reactive and structurally different compound.[6]

-

Boronic Ester Hydrolysis: The boronic acid pinacol ester (Bpin) group, while serving as a more stable surrogate for the free boronic acid, is still prone to hydrolysis.[7][8][9] This reversible reaction yields the free boronic acid and pinacol, particularly in the presence of water or other protic solvents like alcohols.[7][8] This degradation is problematic as it alters the reagent's reactivity in subsequent cross-coupling reactions and complicates purification and analysis.[7][10]

Caption: Primary hydrolytic degradation pathways for the title compound.

Thermal & Photochemical Stability

-

Photostability: While less documented for this specific compound, some boronic acid-ester equilibria can be influenced by light.[16][17][18][19] To eliminate any potential for photochemical degradation, it is a prudent and standard practice to protect the reagent from direct light sources, especially UV light.

Chemical Incompatibilities

The reagent's reactivity makes it incompatible with a range of substances. Contact should be avoided with:

-

Water and Protic Solvents (Alcohols): As detailed above, these will cause rapid hydrolysis.

-

Strong Oxidizing Agents: These can react with the boronic ester and the aromatic system.[20][21]

-

Strong Acids and Bases: These can catalyze the hydrolysis of both the anhydride and the ester moieties.[22]

Recommended Storage & Handling Protocols

To preserve the chemical integrity of Phthalic anhydride-4-boronic acid pinacol ester, a multi-faceted approach to storage and handling is mandatory.

Optimal Storage Conditions

The primary goal of storage is to create an environment that is cold, dry, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | -25°C to -10°C (Freezer) | Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition.[14][15][20] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and potential oxidation.[20][23] |

| Container | Tightly sealed, amber glass bottle. For frequent use, a septum-sealed bottle (e.g., Sure/Seal™) is ideal.[23][24][25] | Prevents moisture ingress and protects from light. Septum-sealed bottles allow for reagent removal via syringe without exposing the bulk material to the atmosphere.[25] |

| Location | A designated, dry, and well-ventilated area for sensitive reagents, away from heat sources and incompatible chemicals.[24][26][27] | Ensures safety and prevents accidental contamination or reaction. |

Step-by-Step Handling Workflow

Proper handling technique is as crucial as correct storage. The following workflow minimizes atmospheric exposure.

Caption: Recommended workflow for handling moisture-sensitive reagents.

Experimental Protocol for Safe Handling:

-

Equilibration: Remove the sealed container from the freezer and place it in a desiccator at room temperature. Allow it to fully equilibrate for at least 30-60 minutes. Causality: Opening a cold container will cause ambient moisture to condense on the cold surfaces and inside the bottle, leading to immediate hydrolysis. Equilibration prevents this.

-

Prepare Inert Environment: All manipulations should be performed in a glovebox or under a positive pressure of inert gas using a Schlenk line. Ensure all glassware, syringes, and spatulas are rigorously dried (e.g., oven-dried and cooled under vacuum).

-

Dispensing: Once equilibrated, move the container into the inert environment. Briefly remove the cap and quickly weigh and dispense the desired amount of the solid reagent. If using a septum-sealed bottle, use a dry syringe or cannula to pierce the septum and withdraw the reagent.[25]

-

Resealing and Storage: Immediately and securely reseal the container. If a Schlenk flask was used, backfill with inert gas before sealing. Wrap the cap threads with paraffin film for an extra barrier against moisture during long-term storage. Return the container promptly to the freezer.

Detection of Degradation

Researchers should be vigilant for signs of degradation.

-

Visual Inspection: The pristine compound should be a free-flowing solid. Signs of degradation may include clumping (due to moisture absorption), discoloration, or a change in texture.

-

Analytical Verification: The most accurate way to assess purity is through analytical techniques.

-

NMR Spectroscopy: ¹H NMR can be used to detect the presence of hydrolysis byproducts. The appearance of signals corresponding to free pinacol or the protons of the opened dicarboxylic acid would indicate degradation.

-

Reversed-Phase HPLC (RP-HPLC): This technique is challenging for boronic pinacol esters due to the high probability of on-column hydrolysis in typical aqueous/protic mobile phases, which can give a false impression of impurity.[10][28][29] If HPLC is necessary, specialized methods employing aprotic diluents and non-aqueous or highly basic mobile phases may be required to obtain an accurate purity profile.[29]

-

Conclusion

Phthalic anhydride-4-boronic acid pinacol ester is a potent synthetic tool whose utility is directly tied to its purity. Its bifunctional nature makes it exceptionally sensitive, primarily to moisture, which can degrade both the anhydride and boronic ester moieties. By implementing a rigorous protocol of storing the reagent under cold, dry, and inert conditions and adhering strictly to anhydrous handling techniques, researchers can ensure its stability and integrity. This diligence is fundamental to achieving reliable, reproducible results in the demanding fields of chemical synthesis and drug development.

References

-

PubMed. (2020). Using Visible Light to Tune Boronic Acid-Ester Equilibria. Journal of the American Chemical Society. [Link]

-

Journal of the American Chemical Society. (2020). Using Visible Light to Tune Boronic Acid–Ester Equilibria. [Link]

-

ACS Publications. (2020). Using Visible Light to Tune Boronic Acid−Ester Equilibria. [Link]

-

Morressier. (2020). Using light to control boronic-acid- ester equilibria. [Link]

-

ResearchGate. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

ResearchGate. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. [Link]

-

ChemRxiv. (2020). Using Visible Light to Continuously Tune Boronic Acid–ester Equilibria. [Link]

-

Semantic Scholar. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. [Link]

-

Xinfuda. (2025). Types of Moisture-Proof Packaging for Sensitive Products. [Link]

-

Polymer Degradation and Stability. (1999). Studies of The Thermal Stability of Maleic Anhydride Co-Polymers in Aqueous Solution. [Link]

-

ResearchGate. (n.d.). Thermokinetic analysis of the stability of acetic anhydride hydrolysis in isothermal calorimetry techniques. [Link]

-

Southern Packaging, LP. (2021). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. [Link]

-

Adhesives & Sealants Industry. (2018). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants?. [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

PubChem. (n.d.). Phthalic anhydride-4-boronic acid pinacol ester. National Center for Biotechnology Information. [Link]

-

Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [Link]

-

National Institutes of Health. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

MDPI. (n.d.). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. [Link]

-

Wikipedia. (n.d.). Organic acid anhydride. [Link]

-

ResearchGate. (n.d.). Major biodegradation pathways of phthalic acid ester. [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ACS Publications. (n.d.). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. [Link]

-

National Institutes of Health. (n.d.). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link]

-

PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

ResearchGate. (n.d.). Order of thermodynamic stability of representative boronic esters. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

-

ResearchGate. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

-

National Institutes of Health. (n.d.). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. [Link]

-

Organic Syntheses. (n.d.). Benzeneboronic anhydride. [Link]

-

ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

-

PubMed. (n.d.). Storage Stability Study of Salicylate-based Poly(anhydride-esters). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Phthalic anhydride-4-boronic acid pinacol ester | C14H15BO5 | CID 46739761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. What are the decomposition methods for phthalic anhydride? - Knowledge - Anquan Chemical [zbaqchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Using Visible Light to Tune Boronic Acid-Ester Equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. Using light to control boronic-acid- ester equilibria [morressier.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. synquestlabs.com [synquestlabs.com]

- 22. fishersci.com [fishersci.com]

- 23. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 24. echemi.com [echemi.com]

- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 27. chemicalbook.com [chemicalbook.com]

- 28. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 29. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Phthalic Anhydride-4-Boronic Acid Pinacol Ester

Foreword: Solubility as a Cornerstone of Synthetic Utility

In the fields of medicinal chemistry and materials science, the practical application of a novel building block is fundamentally governed by its solubility characteristics. Phthalic anhydride-4-boronic acid pinacol ester stands as a molecule of significant interest, bridging the reactive potential of an anhydride with the versatile cross-coupling capabilities of a boronic ester. However, its successful integration into synthetic workflows is entirely dependent on a nuanced understanding of its behavior in solution. This guide moves beyond simple empirical data to provide a mechanistic and predictive framework for understanding and manipulating the solubility of this compound. For the researcher, scientist, and drug development professional, mastering the solubility of this reagent is the first and most critical step toward unlocking its full synthetic potential.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility profile of Phthalic anhydride-4-boronic acid pinacol ester is a direct consequence of its distinct structural motifs. The molecule is best understood as a hybrid of two key functional components: a polar, reactive phthalic anhydride core and a nonpolar, sterically bulky boronic acid pinacol ester group.

-

The Phthalic Anhydride Moiety: This portion of the molecule is planar and contains two electrophilic carbonyl groups, contributing significant polarity. While it is sparingly soluble in water, it readily reacts via hydrolysis to form the corresponding dicarboxylic acid.[1][2] Its reactivity and polarity make it more amenable to dissolution in polar organic solvents.[3][4]

-

The Boronic Acid Pinacol Ester Moiety: In contrast, the pinacol ester group is nonpolar and lipophilic. The esterification of a boronic acid with pinacol is a common strategy to increase a compound's stability and improve its solubility in organic solvents compared to the free boronic acid.[5][6] This group enhances solubility in less polar environments.

This inherent structural duality dictates that the optimal solvents will be those capable of effectively solvating both the polar anhydride and the nonpolar ester components.

Table 1: Physicochemical Properties of Phthalic Anhydride-4-Boronic Acid Pinacol Ester

| Property | Value | Significance for Solubility |

| Molecular Formula | C₁₄H₁₅BO₅[7][8] | Indicates a significant carbon framework relative to heteroatoms, suggesting a preference for organic solvents over aqueous media. |

| Molecular Weight | ~274.08 g/mol [7][8] | A moderate molecular weight that does not inherently limit solubility in a wide range of common solvents. |

| Appearance | White to off-white crystalline solid[2] | The solid-state lattice energy must be overcome by solvent-solute interactions for dissolution to occur. |

| General Polarity | Amphiphilic (possessing both polar and nonpolar regions) | This is the most critical factor, predicting poor solubility in extremely polar (water) or nonpolar (hexane) solvents, with optimal solubility in solvents of intermediate polarity. |

The Solubility Spectrum: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" provides a foundational but incomplete picture.[9][10] A more detailed analysis requires considering the specific intermolecular forces at play between the solute and each solvent. The following table provides a predictive summary of solubility based on the known behavior of its constituent parts.

Table 2: Predicted Solubility Profile in Common Laboratory Solvents

| Solvent | Polarity Class | Predicted Solubility | Rationale for Prediction |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM's intermediate polarity and ability to engage in dipole-dipole interactions can effectively solvate both the anhydride and pinacol ester moieties. |

| Chloroform | Polar Aprotic | High | Similar to DCM, chloroform is an excellent solvent for many boronic esters and moderately polar compounds.[5][6] |

| Tetrahydrofuran (THF) | Polar Aprotic | High | THF's ether oxygen can act as a Lewis base, interacting with the boron center, while its hydrocarbon body solvates the nonpolar regions. |

| Acetone | Polar Aprotic | High | Phthalic anhydride itself shows excellent solubility in acetone.[1][3] This solvent should readily dissolve the entire molecule. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | A good balance of polarity, making it a common choice for both reactions and chromatographic purification of similar compounds. |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring can engage in π-stacking with the phenyl ring of the solute, but its low overall polarity will struggle to solvate the polar anhydride group. Phthalic anhydride is only slightly soluble in toluene.[4] |

| Acetonitrile | Polar Aprotic | Low to Moderate | The high polarity of acetonitrile may not favorably accommodate the nonpolar pinacol ester group. |

| Methanol / Ethanol | Polar Protic | Low (Reactive) | While phthalic anhydride is soluble in ethanol[1][4], protic solvents can react with the anhydride, leading to ring-opening and formation of the corresponding ester-acid. This is a chemical transformation, not just dissolution. |

| Water | Polar Protic | Insoluble (Reactive) | The molecule's large nonpolar surface area and the high lattice energy of the solid prevent dissolution. Furthermore, rapid hydrolysis of both the anhydride and the boronic ester moieties is expected.[2] |

| Hexanes / Cyclohexane | Nonpolar | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular forces of the polar anhydride portion of the molecule. Boronic acids and their esters typically show very low solubility in hydrocarbons.[5][6] |

A Validated Protocol for Experimental Solubility Determination

To move from prediction to empirical fact, a robust and reproducible experimental workflow is required. The following protocol is designed to be self-validating, providing reliable quantitative data.

Experimental Workflow Diagram

Caption: A standard laboratory workflow for the quantitative determination of compound solubility.

Detailed Step-by-Step Methodology

-

Preparation: Into a 4 mL glass vial, accurately weigh approximately 100 mg of Phthalic anhydride-4-boronic acid pinacol ester.

-

Solvent Addition: Add exactly 1.0 mL of the chosen test solvent to the vial.

-

Equilibration: Securely cap the vial and place it on a laboratory rotator or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to agitate for 24 hours. This extended time is crucial to ensure the system reaches equilibrium.[11]

-

Phase Separation: After 24 hours, visually confirm that excess solid remains, indicating a saturated solution. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking extreme care not to disturb the solid pellet.

-

Dilution: Dilute the aliquot with a known volume of a suitable solvent (typically the mobile phase for analysis) to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the diluted sample by a validated, calibrated method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The high organic content of a mobile phase in HILIC mode can be particularly effective at preventing on-column hydrolysis during analysis.[12]

-

Calculation: Using a pre-established calibration curve for the compound, determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution. This value is the solubility.

Trustworthiness of the Protocol: This method is self-validating. The visual confirmation of excess solid ensures saturation. The use of a calibrated HPLC system provides quantitative accuracy and precision, while centrifugation ensures that only the dissolved analyte is measured.

Modulating Solubility: Key Influencing Factors

Temperature

For most solid organic compounds, solubility increases with temperature.[3] The additional thermal energy supplied to the system helps overcome the crystal lattice energy of the solute, favoring dissolution. This can be exploited to prepare supersaturated solutions for crystallization or to increase reactant concentration in a heated reaction.

Co-solvency

When single-solvent systems are inadequate, a mixture of solvents can be employed. For example, if a reaction requires a higher concentration than achievable in toluene alone, the addition of a small amount of a stronger co-solvent like THF can significantly boost solubility without drastically changing the overall reaction medium.

Chemical Integrity in Solution

Sources

- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 2. adityadyechem.com [adityadyechem.com]

- 3. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 4. stargrace-magnesite.com [stargrace-magnesite.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. scbt.com [scbt.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Phthalic Anhydride-4-boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for Phthalic anhydride-4-boronic acid pinacol ester, a versatile building block in organic synthesis and medicinal chemistry. Understanding the distinct spectroscopic signatures of this compound is crucial for reaction monitoring, quality control, and the rational design of novel molecular entities. This document moves beyond a simple recitation of data, offering insights into the structural basis for the observed spectral features and providing methodologies for data acquisition and interpretation.

Molecular Structure and Key Features

Phthalic anhydride-4-boronic acid pinacol ester (C₁₄H₁₅BO₅, Molecular Weight: 274.08 g/mol ) is a bifunctional molecule incorporating a reactive phthalic anhydride moiety and a versatile boronic acid pinacol ester.[1] The anhydride group is a valuable precursor for the synthesis of phthalimides and other derivatives, while the boronic ester functionality enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Molecular Structure:

Caption: 2D structure of Phthalic anhydride-4-boronic acid pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy